molecular formula C18H15N5OS B237304 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B237304
M. Wt: 349.4 g/mol
InChI Key: XEDLABCHYSCWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. It has also been found to inhibit the replication of various viruses, such as hepatitis C virus (HCV) and dengue virus.
Biochemical and Physiological Effects:
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to inhibit the proliferation and migration of cancer cells. It has also been found to reduce the viral load in infected cells and to inhibit the entry of viruses into host cells.

Advantages and Limitations for Lab Experiments

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent anti-inflammatory, anticancer, and antiviral properties. However, it also has some limitations. It is not stable under acidic conditions and may degrade over time. It also exhibits low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is to study its potential use as a fluorescent probe in biological imaging. Another direction is to study its potential use as a ligand in drug discovery. It may also be studied for its potential use in the treatment of viral infections, such as HCV and dengue virus. Additionally, further studies may be conducted to understand its mechanism of action and to optimize its synthesis method.
In conclusion, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies may be conducted to explore its potential applications and to optimize its synthesis method.

Synthesis Methods

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be synthesized using a specific method that involves the reaction of 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine with benzoyl chloride. The reaction takes place in the presence of a base, such as pyridine or triethylamine, and an organic solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a ligand in drug discovery.

properties

Product Name

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C18H15N5OS/c1-12-20-21-18-23(12)22-17(25-18)15-9-7-13(8-10-15)11-19-16(24)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,24)

InChI Key

XEDLABCHYSCWHC-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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